3-Chloro-N-(2-methoxybenzyl)propanamide molecular weight and formula
3-Chloro-N-(2-methoxybenzyl)propanamide molecular weight and formula
A Privileged Scaffold for Covalent Ligand & Heterocycle Design[1]
Executive Summary
3-Chloro-N-(2-methoxybenzyl)propanamide (CAS: 105909-52-2) is a specialized alkylating amide intermediate used in the synthesis of pharmacological agents.[1][2] Characterized by a dual-reactivity profile, it serves as a critical building block in Fragment-Based Drug Discovery (FBDD). Its structure combines a lipophilic 2-methoxybenzyl recognition motif with a reactive 3-chloropropanoyl "warhead."
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic protocols, and applications in designing covalent inhibitors and nitrogenous heterocycles.
Part 1: Physicochemical Profile & Molecular Specifications[3]
The following data represents the core identity of the compound, validated against standard chemical databases and stoichiometric calculation.
| Parameter | Specification | Technical Note |
| IUPAC Name | 3-Chloro-N-[(2-methoxyphenyl)methyl]propanamide | Standard nomenclature for regulatory filing. |
| CAS Number | 105909-52-2 | Primary identifier for sourcing. |
| Molecular Formula | C₁₁H₁₄ClNO₂ | Confirmed stoichiometry. |
| Molecular Weight | 227.69 g/mol | Average mass for dosing calculations. |
| Monoisotopic Mass | 227.0713 Da | Essential for High-Res Mass Spectrometry (HRMS) validation. |
| Physical State | White to off-white solid | Melting point typically range: 65–70 °C (derivative dependent). |
| Solubility | DMSO, DCM, Methanol | Limited solubility in water; requires organic co-solvent. |
| LogP (Predicted) | ~1.8 – 2.2 | Lipinski compliant; moderate membrane permeability. |
Part 2: Synthetic Methodology
Protocol: Schotten-Baumann Acylation
The most robust synthesis involves the nucleophilic acyl substitution of 3-chloropropionyl chloride by 2-methoxybenzylamine. This protocol prioritizes the suppression of double-acylation side products.
Reagents & Materials
-
Substrate: 2-Methoxybenzylamine (1.0 equiv)
-
Reagent: 3-Chloropropionyl chloride (1.1 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) (
concentration) -
Quench: Sat.
solution
Step-by-Step Workflow
-
Preparation: Charge an oven-dried round-bottom flask with 2-methoxybenzylamine and anhydrous DCM under a nitrogen atmosphere. Cool the system to
using an ice bath to control the exotherm. -
Base Addition: Add TEA dropwise. Ensure the solution remains clear.
-
Acylation: Add 3-chloropropionyl chloride dropwise over 20 minutes. Critical: Maintain temperature
to prevent elimination of the alkyl chloride to the acrylamide side-product. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours.
-
Validation (TLC): Check consumption of amine (Mobile phase: 50% EtOAc/Hexanes). The product will appear as a less polar spot compared to the amine.
-
Work-up: Wash the organic layer sequentially with
(to remove unreacted amine), Sat. , and Brine.[3][4] Dry over and concentrate in vacuo.
Synthesis Logic Diagram
Figure 1: Reaction pathway demonstrating the critical temperature control point to avoid elimination to the acrylamide impurity.
Part 3: Analytical Characterization (QC)
To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.
1. Proton NMR (
- 7.20–6.80 (m, 4H): Aromatic protons of the 2-methoxybenzyl ring.
-
6.10 (br s, 1H): Amide
(Exchangeable). -
4.45 (d,
): Benzylic (coupled to NH). -
3.85 (s, 3H): Methoxy
(Singlet). -
3.80 (t,
): Terminal chloromethyl . -
2.65 (t,
): -Carbonyl .
2. Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Observed Mass:
and (3:1 ratio due to isotopes). -
Note: Absence of the M+H peak at 192.1 confirms no elimination to the acrylamide has occurred.
Part 4: Applications in Drug Discovery[1][5][6]
This molecule is not merely an end-product but a "Privileged Intermediate" with three distinct reactivity pathways utilized in medicinal chemistry.
1. Covalent Inhibitor Design (The "Warhead" Precursor)
The 3-chloropropanamide moiety serves as a masked acrylamide. Under basic physiological conditions or specific synthetic treatment (e.g.,
-
Utility: Used to target cysteine residues in kinases (e.g., EGFR, BTK) for irreversible inhibition.
-
Advantage: Synthesizing the chloride precursor allows for higher stability during storage compared to the reactive acrylamide.
2. Heterocyclic Library Synthesis
The alkyl chloride is a prime candidate for intramolecular cyclization or nucleophilic displacement to generate diversity.
-
Pathway: Treatment with strong base (NaH) forces intramolecular alkylation of the amide nitrogen, yielding a
-lactam or, if chain extended, larger lactams. -
Fragment Growing: The chloride can be displaced by secondary amines to create basic side chains common in GPCR ligands (e.g., Dopamine/Serotonin modulators).
3. Reactivity Workflow Diagram
Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry campaigns.
References
-
Sigma-Aldrich. Product Specification: 3-chloro-N-(2-methoxybenzyl)propanamide (CAS 105909-52-2).[1][2] Sigma-Aldrich Catalog. Link
-
BLDpharm. Safety Data Sheet and Compound Properties for CAS 105909-52-2. BLD Pharmatech. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary: 3-Chloropropionyl chloride (Precursor Reactivity). PubChem. Link
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
